molecular formula C14H15NO4S B3952372 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

Cat. No. B3952372
M. Wt: 293.34 g/mol
InChI Key: SABNLMCPORMDRH-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione, also known as ETZD, is a synthetic compound that belongs to the thiazolidinedione family. It has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various areas of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of diabetes, cancer, and inflammation. In pharmacology, it has been evaluated for its effects on oxidative stress, apoptosis, and cell proliferation. In biochemistry, it has been used as a probe to study protein-ligand interactions and enzyme kinetics.

Mechanism of Action

The mechanism of action of 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose and lipid metabolism. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In a study conducted on diabetic rats, this compound was found to improve glucose tolerance, insulin sensitivity, and lipid profile. It also reduced oxidative stress and inflammation in the liver and kidney. In another study on breast cancer cells, this compound was found to induce apoptosis and inhibit cell proliferation in a dose-dependent manner. These findings suggest that this compound has potential therapeutic benefits in the treatment of diabetes and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione in lab experiments is its high purity and stability. It can be easily synthesized and purified, which makes it a suitable compound for biochemical and pharmacological assays. Another advantage is its low toxicity, which allows for higher concentrations to be used without causing adverse effects. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and cellular uptake. This can be overcome by using appropriate solvents or formulations.

Future Directions

There are several future directions for research on 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione. One area of interest is the development of novel derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the elucidation of its mechanism of action, which could lead to the discovery of new targets for drug development. Additionally, more studies are needed to evaluate its safety and efficacy in animal models and human clinical trials. Finally, the potential applications of this compound in other fields of research, such as materials science and catalysis, should be explored.

properties

IUPAC Name

(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-3-15-13(17)11(20-14(15)18)8-9-6-5-7-10(12(9)16)19-4-2/h5-8,16H,3-4H2,1-2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABNLMCPORMDRH-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C(=CC=C2)OCC)O)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C(=CC=C2)OCC)O)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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